2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide
Description
2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a synthetic organic compound. It features a complex structure, comprising a benzodioxole, triazolo-pyridazine, and phenylacetamide groups. This multifunctional compound has found significance in various scientific research fields due to its unique chemical properties.
Properties
Molecular Formula |
C20H15N5O3S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H15N5O3S/c26-19(21-14-4-2-1-3-5-14)11-29-20-23-22-18-9-7-15(24-25(18)20)13-6-8-16-17(10-13)28-12-27-16/h1-10H,11-12H2,(H,21,26) |
InChI Key |
NJQJXLWGQOXSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)NC5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves a multi-step reaction. Initially, the precursor compounds such as 1,3-benzodioxole, 1,2,4-triazole, and pyridazine derivatives are synthesized or procured. These intermediates undergo a series of reactions including nitration, reduction, halogenation, and nucleophilic substitution to form the desired compound. The reaction conditions often include solvents like DMSO or DMF, bases such as K2CO3, and catalysts like Pd/C under specified temperature and pressure conditions.
Industrial Production Methods
Industrial production scales up the lab-synthetic methods, employing batch or continuous flow reactors to ensure consistent yield and purity. Advanced techniques like microwave-assisted synthesis, flow chemistry, and solid-phase synthesis can be used to enhance the efficiency of the process. Rigorous quality control and analytical methods ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The benzodioxole ring can undergo oxidative cleavage.
Reduction: : Nitrogen-containing heterocycles in the compound can be reduced under hydrogenation conditions.
Substitution: : The triazolo-pyridazine moiety is prone to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as KMnO4 or H2O2.
Reduction: : Catalysts like Pd/C or Raney Nickel, with hydrogen gas.
Substitution: : Reagents such as alkyl halides, acyl chlorides, or nucleophiles like thiols.
Major Products Formed
Oxidative cleavage products of benzodioxole.
Reduced forms of triazolo-pyridazine.
Various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and material science.
Biology: : Studies on its interaction with enzymes and proteins.
Medicine: : Potential therapeutic effects due to its unique structure, investigated for antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its triazolo-pyridazine moiety can act as a ligand, modulating the activity of target proteins and influencing biological pathways. The exact mechanism varies depending on the application but often involves binding to active sites or altering protein conformation.
Comparison with Similar Compounds
2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE stands out due to its unique combination of functional groups, offering versatility in both reactivity and application. Similar compounds include:
Benzodioxole derivatives: : Known for their aromatic stability and bioactivity.
Triazolo-pyridazine derivatives: : Often used in pharmaceuticals for their broad spectrum of biological activities.
Phenylacetamides: : Commonly found in drug design due to their pharmacokinetic properties.
This distinct structure allows 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE to be a significant compound in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
